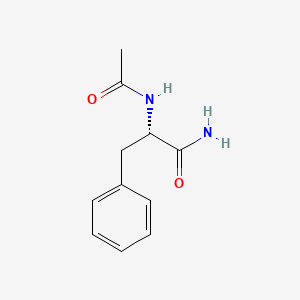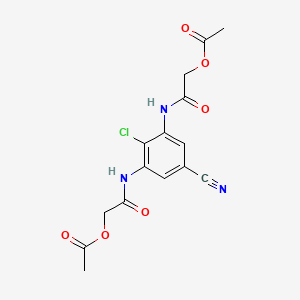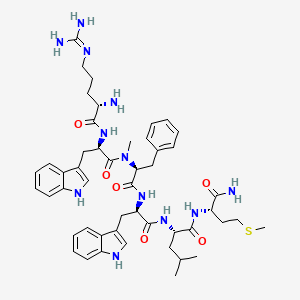
アンタゴニストG
概要
説明
- さらに、this compoundは、ガストリン放出ペプチド(GRP)とブラジキニンを弱く拮抗します。
- 特に、this compoundはAG-1の転写を誘導し、がん細胞を化学療法に対してより感受性にする可能性があります .
アンタゴニストG: は強力なバソプレシンアンタゴニストです。水分のバランスと血圧の調節に関与するホルモンであるバソプレシンの作用を効果的に阻害します。
科学的研究の応用
- Antagonist G finds applications in several fields:
Chemistry: As a neuropeptide antagonist, it contributes to understanding peptide signaling pathways.
Biology: Researchers study its effects on cell growth and apoptosis.
Medicine: Its potential role in cancer therapy (chemosensitization) warrants investigation.
作用機序
- アンタゴニストGの作用機序は、バソプレシン受容体を阻害し、バソプレシンが媒介するシグナル伝達経路を破壊することによります。
- 分子標的はおそらく、バソプレシン受容体(V1a、V1b、およびV2)と下流経路です。
生化学分析
Biochemical Properties
Antagonist G interacts with a variety of enzymes, proteins, and other biomolecules . It is known to bind to G protein-coupled receptors (GPCRs), which are involved in transmitting signals from various stimuli outside a cell to its interior . The binding of Antagonist G to these receptors can activate or inactivate them, leading to an increase or decrease in a particular cell function .
Cellular Effects
The effects of Antagonist G on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Antagonist G can decrease cellular function if it blocks the action of a substance that normally increases cellular function .
Molecular Mechanism
The mechanism of action of Antagonist G involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When a ligand binds to a GPCR, it causes a conformational change in the GPCR, which allows it to act as a guanine nucleotide exchange factor (GEF). The GPCR can then activate an associated G protein by exchanging the GDP bound to the G protein for a GTP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antagonist G change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Antagonist G vary with different dosages in animal models . For instance, in non-dependent animals, opioid antagonists such as naltrexone effectively block the discriminative stimulus and reinforcing effects of abused opioid agonists while producing minimal side effects .
Metabolic Pathways
Antagonist G is involved in various metabolic pathways, interacting with enzymes or cofactors . For instance, it plays a role in the cAMP signal pathway and the phosphatidylinositol signal pathway .
Transport and Distribution
Antagonist G is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Antagonist G and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
- アンタゴニストGの合成経路は、化学合成を含みます。残念ながら、反応条件や工業生産方法に関する具体的な詳細は、文献では広く入手できません。
化学反応の分析
- アンタゴニストGはおそらく、酸化、還元、置換などのさまざまな反応を起こします。しかし、正確な試薬と条件は明らかにされていません。
- これらの反応で生成される主な生成物は、明示的に文書化されていません。
科学研究への応用
- This compoundは、いくつかの分野で応用されています。
化学: 神経ペプチドアンタゴニストとして、ペプチドシグナル伝達経路の理解に貢献しています。
生物学: 研究者は、細胞の増殖とアポトーシスへの影響を研究しています。
医学: がん治療(化学感受性)におけるその可能性のある役割は、調査する価値があります。
類似化合物との比較
- 残念ながら、類似化合物との直接的な比較は、入手可能な文献ではほとんどありません。
- アンタゴニストGの独自性を強調し、関連する化合物を特定するためには、さらなる研究が必要です。
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115150-59-9 | |
| Record name | Antagonist G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


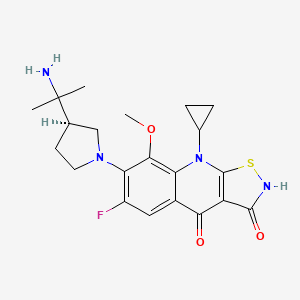


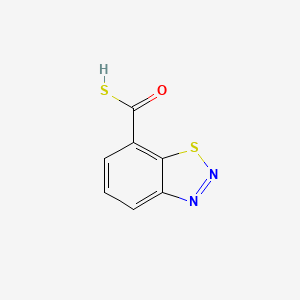
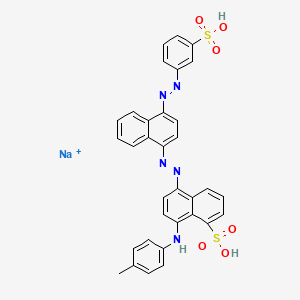



![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

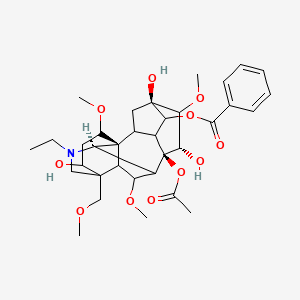
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
